Hex-4-yn-2-amine
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Overview
Description
Hex-4-yn-2-amine, also known as 1-methyl-3-pentynylamine, is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its alkyne functional group, which consists of a carbon-carbon triple bond, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Hex-4-yn-2-amine is a chemical compound with a molecular weight of 97.16 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
They can also participate in signal transduction pathways and influence cellular metabolism .
Result of Action
They can also modulate the function of enzymes, receptors, and other proteins, leading to changes in cellular physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, high temperatures or extreme pH values might degrade the compound or alter its structure, affecting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-4-yn-2-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of a suitable alkyne precursor with an amine. For instance, the reaction of 4-pentyn-1-ol with ammonia or a primary amine under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic attack on the alkyne.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of nitriles or alkynes. This process involves the use of metal catalysts such as palladium or nickel, which facilitate the addition of hydrogen to the triple bond, converting it into an amine. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Hex-4-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated amines. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Alkyl halides (e.g., bromoethane), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary amines, tertiary amines, amides
Scientific Research Applications
Hex-4-yn-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Comparison with Similar Compounds
Hex-4-yn-2-amine can be compared with other similar compounds, such as:
Hex-3-yn-2-amine: Similar structure but with the triple bond at a different position, affecting its reactivity and applications.
Hex-4-en-2-amine: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Pent-4-yn-2-amine: Shorter carbon chain, which can influence its physical properties and reactivity.
This compound is unique due to its specific positioning of the alkyne and amino groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
hex-4-yn-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-4-5-6(2)7/h6H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQECNYGAVGZCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249315-57-8 |
Source
|
Record name | hex-4-yn-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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